5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, and a methylthio group at the 2 position of the triazolopyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloro-2-hydrazinylpyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert it back to the methylthio form.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted triazolopyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: More complex heterocyclic compounds.
Scientific Research Applications
5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anti-tumor activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In the context of its anti-tumor activity, the compound is believed to inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific derivative and the type of cancer cell line .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7 position instead of chlorine, which can significantly alter its chemical properties and biological activities.
5,7-Dichloro-2-hydrazinyl-[1,2,4]triazolo[1,5-a]pyrimidine: The presence of a hydrazinyl group at the 2 position instead of a methylthio group can lead to different reactivity and applications.
Uniqueness
5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of chlorine atoms and a methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C6H4Cl2N4S |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
5,7-dichloro-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4S/c1-13-6-10-5-9-3(7)2-4(8)12(5)11-6/h2H,1H3 |
InChI Key |
GCPKMMBZBKFCPT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=N1)Cl)Cl |
Origin of Product |
United States |
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